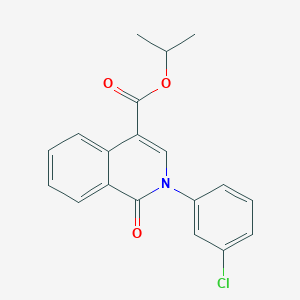![molecular formula C17H19FN4O2 B6587176 N-(4-fluorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1031961-97-3](/img/structure/B6587176.png)
N-(4-fluorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide, also known as 4-fluoro-6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yloxyacetamide, is a chemical compound that has been used in a variety of scientific research applications. It has been studied for its potential use in drug development, as well as its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(4-fluorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide is not fully understood. However, it is believed to act by binding to certain enzymes, such as those involved in the metabolism of carbohydrates and lipids, and inhibiting their activity. Additionally, it is thought to inhibit the growth of certain bacteria, as well as possess anti-inflammatory, anti-bacterial, and anti-cancer properties.
Biochemical and Physiological Effects
N-(4-fluorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as those involved in the metabolism of carbohydrates and lipids. Additionally, it has been shown to reduce the activity of certain bacteria, as well as possess anti-inflammatory, anti-bacterial, and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of N-(4-fluorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide in laboratory experiments has both advantages and limitations. The advantages include its low cost, ease of synthesis, and high yield. Additionally, it is non-toxic and has been shown to possess anti-inflammatory, anti-bacterial, and anti-cancer properties. The limitations include its instability in certain conditions and its potential to cause adverse side effects.
Zukünftige Richtungen
Future research on N-(4-fluorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide should focus on further elucidating its mechanism of action and its biochemical and physiological effects. Additionally, further research should be conducted to determine its potential as a drug for various diseases and conditions, as well as its potential to act as an anti-diabetic agent. Additionally, further research should be conducted to determine its potential to be used in other applications, such as in the development of new drugs or as a food additive. Finally, further research should be conducted to determine its potential to be used as a pesticide or herbicide.
Synthesemethoden
The synthesis of N-(4-fluorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide can be achieved through a two-step process. The first step involves the reaction of 4-fluorophenylacetic acid with 6-methyl-2-(pyrrolidin-1-yl)pyrimidine in the presence of an acid catalyst, such as sulfuric acid, to form the desired product. The second step involves the reaction of the product with acetic anhydride to form the desired compound. The reaction is carried out at room temperature and the yield is typically high.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide has been studied for its potential use in drug development. It has been shown to possess anti-inflammatory, anti-bacterial, and anti-cancer properties. It has also been studied for its ability to inhibit the growth of certain bacteria, as well as its potential to act as an anti-diabetic agent. Additionally, it has been studied for its ability to reduce the activity of certain enzymes, such as those involved in the metabolism of carbohydrates and lipids.
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2/c1-12-10-16(21-17(19-12)22-8-2-3-9-22)24-11-15(23)20-14-6-4-13(18)5-7-14/h4-7,10H,2-3,8-9,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTHQJGKEJGBHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)OCC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(naphthalen-1-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6587111.png)
![6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-[(3-methoxyphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6587117.png)
![3-[(furan-2-yl)methyl]-1-({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6587119.png)


![{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl 2-(4-ethylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate](/img/structure/B6587147.png)
![1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B6587153.png)
![1-(3-cyano-6-ethylquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B6587157.png)
![1-benzyl-4-[1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine](/img/structure/B6587164.png)
![N-[(2,4-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6587165.png)
![2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-(3-methylphenyl)acetamide](/img/structure/B6587169.png)
![N-(4-methoxyphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B6587174.png)
![N-(4-chlorophenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B6587187.png)
